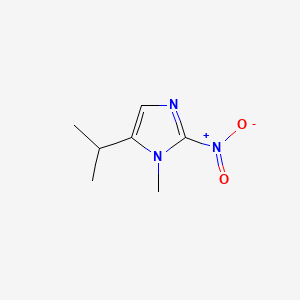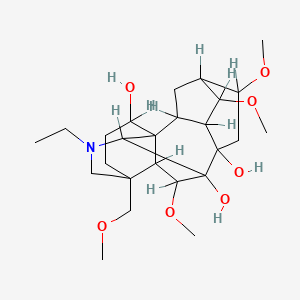
(R)-alpha-Methylhistamine
Description
(R)-alpha-methylhistamine is an aralkylamino compound that is histamine bearing a methyl substituent at the alpha-position (the R-enantiomer). It has a role as a H3-receptor agonist. It is a member of imidazoles and an aralkylamino compound.
Properties
IUPAC Name |
(2R)-1-(1H-imidazol-5-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQIOISZPFVUFG-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873372 | |
| Record name | (R)-alpha-Methylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75614-87-8 | |
| Record name | (αR)-α-Methyl-1H-imidazole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75614-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-ethanamine, alpha-methyl-, (alphaR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075614878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-alpha-Methylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (R)-alpha-Methylhistamine?
A1: this compound acts as a selective agonist of the histamine H3 receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with the histamine H3 receptor?
A2: this compound binds to the histamine H3 receptor and activates it, mimicking the effects of the endogenous ligand histamine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: What are the downstream effects of histamine H3 receptor activation by this compound?
A3: Activation of the histamine H3 receptor by this compound can lead to various downstream effects depending on the tissue and cell type. These effects may include:
- Inhibition of neurotransmitter release: this compound can inhibit the release of neurotransmitters, such as histamine, acetylcholine, dopamine, norepinephrine, and serotonin, from neurons in the central and peripheral nervous systems. [, , , , , , , , ]
- Modulation of gastric acid secretion: this compound can influence gastric acid secretion through its actions on histamine H3 receptors located on histamine-secreting cells and parietal cells in the stomach. [, , , ]
- Regulation of sleep-wake cycle: Studies in rats suggest that this compound injected into the premammillary area of the brain can increase slow-wave sleep and decrease wakefulness, highlighting a potential role of histamine H3 receptors in sleep regulation. []
Q4: What is the significance of the "R" enantiomer in this compound?
A4: The "R" enantiomer of alpha-Methylhistamine exhibits greater selectivity and potency for the histamine H3 receptor compared to its "S" enantiomer. [, , , ]
Q5: What are the limitations of using this compound in research or therapeutic settings?
A5: this compound exhibits limitations due to its:
- Limited ability to cross the blood-brain barrier: This property hinders its effectiveness in targeting central nervous system disorders. []
- Rapid metabolism and short half-life: These factors contribute to its limited duration of action. [, , , ]
Q6: How have researchers addressed the pharmacokinetic limitations of this compound?
A6: To overcome the pharmacokinetic limitations of this compound, researchers have developed prodrugs, such as azomethine derivatives. These prodrugs are designed to:
- Improve oral bioavailability: Azomethine prodrugs exhibit enhanced lipophilicity, facilitating absorption from the gastrointestinal tract. [, , ]
- Enhance brain penetration: Prodrugs can increase drug delivery to the central nervous system by bypassing the blood-brain barrier more effectively. [, , ]
- Prolong half-life: By masking the active compound, prodrugs can reduce its metabolism and extend its duration of action. [, , ]
Q7: What are the potential therapeutic applications of this compound or its prodrugs?
A7: Based on its pharmacological profile, this compound or its prodrugs hold therapeutic potential in various conditions, including:
- Neurological disorders: Research suggests possible applications in cognitive impairment, Alzheimer's disease, epilepsy, and sleep disorders. [, , ]
- Gastrointestinal disorders: this compound may be beneficial in treating gastric ulcers and other conditions related to acid secretion. [, , , , , ]
- Inflammatory conditions: Evidence suggests a role for histamine H3 receptor modulation in inflammatory processes, potentially benefiting asthma and other inflammatory airway diseases. [, , , ]
Q8: Are there any alternatives to this compound for targeting the histamine H3 receptor?
A8: Yes, several other histamine H3 receptor agonists and antagonists are available with varying potencies, selectivities, and pharmacokinetic properties. Researchers continue to explore and develop novel compounds with improved therapeutic profiles for specific applications. [, , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-METHYLPHENYL)-2-({5-[2-(MORPHOLIN-4-YL)ACETAMIDO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B1194351.png)
![1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1194352.png)
![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)

![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)
![(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)








